Product packaging for Benz(e)aceanthrylene(Cat. No.:CAS No. 199-54-2)

Benz(e)aceanthrylene

Cat. No.: B094657
CAS No.: 199-54-2
M. Wt: 252.3 g/mol
InChI Key: YPMKRLARTMANBR-UHFFFAOYSA-N
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Description

Benz(e)aceanthrylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H12. It is of significant interest in environmental health and cancer research due to its biological activity. Studies have demonstrated that this compound exhibits mouse skin tumor-initiating activity, making it a valuable compound for investigating the mechanisms of chemical carcinogenesis in laboratory models . As a cyclopenta-fused polycyclic aromatic hydrocarbon (CP-PAH), its genotoxicity is primarily attributed to metabolic activation. This process is proposed to involve epoxidation of the olefinic bond in its five-membered ring by cytochrome P450 enzymes, leading to the formation of highly reactive intermediates that can form DNA adducts . This mechanism is a key area of study for understanding how non-bay-region PAHs cause cellular damage. The compound's potent biological profile positions it as a crucial reagent for researchers screening the mutagenic and tumor-initiating potential of environmental pollutants . It is commonly used in studies employing induced rat-liver S9 fractions for metabolic investigation and in bacterial mutagenicity assays, such as the Salmonella/mammalian-microsome test, to elucidate structure-activity relationships within the CP-PAH class . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12 B094657 Benz(e)aceanthrylene CAS No. 199-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-4-8-17-13(5-1)11-15-9-10-18-16-7-3-2-6-14(16)12-19(17)20(15)18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKRLARTMANBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173675
Record name Benz(e)aceanthrylene
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Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199-54-2
Record name Benz[e]aceanthrylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(e)aceanthrylene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(e)aceanthrylene
Source EPA DSSTox
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Synthetic Methodologies for Benz E Aceanthrylene and Its Derivatives

Established Synthetic Pathways for Benz(e)aceanthrylene

The construction of the this compound skeleton can be achieved through several established chemical routes. These pathways often involve the strategic formation of the fused ring system from simpler, more accessible precursor molecules.

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, represent a powerful tool for the construction of the polycyclic framework of aceanthrylene-type compounds. thieme-connect.com These reactions involve the combination of a diene and a dienophile to form a six-membered ring, which can be a key step in building the complex ring system. For instance, a [4+2] cyclization has been identified as a viable route for forming Benzo[a]aceanthrylene. thieme-connect.com More broadly, metal-catalyzed cycloadditions, such as Ruthenium(0)-catalyzed diol-diene [4+2] reactions, have been developed for benzannulation, leading to the formation of substituted fluoranthenes and acenes, showcasing the versatility of this approach in PAH synthesis. researchgate.net High-pressure Diels-Alder cycloaddition has also been reported as an effective method in the synthesis of related polycyclic systems. researchgate.net

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing and building aromatic systems. scribd.com The general mechanism proceeds in two steps: the initial attack of the aromatic ring on a strong electrophile to form a carbocation intermediate (arenium ion), followed by a rapid deprotonation to restore the aromatic system. masterorganicchemistry.com This process is the basis for reactions like halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. lkouniv.ac.in In the synthesis of complex PAHs, intramolecular EAS reactions are particularly valuable. For example, cyclopenta-fused PAHs can be synthesized under mild conditions using a nitrite (B80452) source to generate a reactive diazonium intermediate in situ, which then reacts with a tethered polycyclic aromatic moiety via intramolecular aromatic substitution. researchgate.net Similarly, Friedel-Crafts-type reactions, often catalyzed by Lewis acids like AlCl₃, are employed to form new carbon-carbon bonds and close rings, as seen in the double Friedel-Crafts cyclization approach to methylene-bridged analogues. researchgate.netacs.org

The synthesis of this compound and its isomers is often accomplished through carefully designed multi-step sequences starting from specific precursors. One such method is high-temperature gas-phase synthesis via flash vacuum thermolysis. rsc.org For example, benz[l]acephenanthrylene and benz[j]acephenanthrylene have been obtained through the flash vacuum thermolysis of 2-(1-chloroethenyl)benzo[c]phenanthrene and 6-(1-chloroethenyl)chrysene, respectively. rsc.org

Another sophisticated multi-step process involves palladium-catalyzed cross-coupling reactions. researchgate.net A three-step sequence has been developed that begins with the coupling of a brominated PAH with cyclohexanone, followed by the conversion of the resulting α-arylated ketone into a regiospecific vinyl triflate. The final step is a palladium-catalyzed intramolecular cyclization to produce the annulated PAH. researchgate.net Syntheses have also been achieved starting from specifically substituted naphthalene (B1677914) precursors in multi-stage routes. researchgate.net

Synthesis of this compound Derivatives and Related Structural Analogues

The synthesis of derivatives and analogues of this compound is crucial for studying structure-activity relationships. Key modifications include the introduction of oxygen atoms to form epoxides or the incorporation of methylene (B1212753) bridges to create structurally distinct analogues.

The cyclopenta-fused oxides of benzanthracene isomers, including this compound-5,6-oxide, are significant metabolites and have been synthesized for research purposes. oup.comnih.gov The synthesis is generally applicable to this class of compounds and provides a convenient route to the desired epoxides in moderate yield. oup.com The process starts from the parent hydrocarbon, this compound, and proceeds through a two-step sequence. oup.comnih.gov First, a bromohydrin is formed across the cyclopenta-ring by treating the parent PAH with N-bromosuccinimide (NBS) in a solution of dimethyl sulfoxide (B87167) (DMSO) and water. oup.com The subsequent step involves dehydrobromination of the bromohydrin intermediate to yield the final cyclopenta-fused oxide. oup.comnih.gov

Table 1: Synthesis of this compound-5,6-oxide
StepReactant(s)ReagentsProductReference
1This compoundN-Bromosuccinimide (NBS), DMSO/H₂OBromohydrin of this compound oup.com
2Bromohydrin of this compoundBase (for dehydrobromination)This compound-5,6-oxide oup.comnih.gov

Methylene-bridged polyarenes are a relatively rare and underexplored class of PAHs for which general synthetic methods have been lacking. capes.gov.br However, specific approaches have been successfully developed. One strategy utilizes a precursor that already contains a methylene bridge, such as cyclopenta[def]phenanthrene, as a foundational building block for more complex systems. capes.gov.br

Reactivity and Reaction Mechanisms of Benz E Aceanthrylene

General Reactivity Patterns Influenced by Structural Features

The reactivity of Benz(e)aceanthrylene, like other PAHs, is largely governed by the electronic characteristics of its aromatic system. The fusion of a cyclopenta ring introduces strain and alters the electron distribution across the molecule compared to its parent compound, benz[a]anthracene. This creates specific sites that are more susceptible to attack.

Key structural regions that influence the reactivity of PAHs include the K-region, the bay-region, and in the case of this compound, the cyclopenta ring.

K-region: This term refers to the isolated phenanthrenic double bond (e.g., the 5,6-bond in benz[a]anthracene) which is electron-rich and readily undergoes addition reactions.

Bay-region: This is the sterically hindered concave region formed by an angularly fused benzene (B151609) ring (e.g., between positions 4 and 5 in benz[a]anthracene). The formation of diol epoxides in this region is a well-established metabolic activation pathway for many carcinogenic PAHs. nih.govnih.gov

Cyclopenta-ring: The five-membered ring in aceanthrylenes is a unique feature. This region is also a primary site for metabolic activation, often through epoxidation. nih.govnih.gov

Quantum mechanical studies on related cyclopenta-fused PAHs indicate that the formation of carbocations resulting from the opening of an epoxide ring on the cyclopenta bridge is a critical factor in their reactivity. researchgate.net The stability of these carbocations can predict the molecule's potential for forming DNA adducts, a key step in chemical carcinogenesis. For the closely related analogue benz[j]aceanthrylene, metabolic activation is understood to occur via two distinct routes: the bay-region diol-epoxide pathway and the cyclopenta-ring oxide pathway. nih.gov

Metabolic Oxidation Pathways of this compound

The biotransformation of this compound is a complex process mediated by a series of enzymatic reactions designed to increase its water solubility and facilitate excretion. These metabolic pathways, however, can also lead to the formation of reactive intermediates.

Role of Cytochrome P450 Isoforms in this compound Metabolism (e.g., CYP1A1, CYP1A2, CYP1B1)

The initial and rate-limiting step in the metabolism of PAHs like this compound is typically an oxidation reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.commdpi.com These heme-containing monooxygenases are central to Phase I metabolism. mdpi.com Among the numerous CYP isoforms, the CYP1 family, which includes CYP1A1, CYP1A2, and CYP1B1, is primarily responsible for metabolizing PAHs. researchgate.net

CYP1A1 and CYP1A2: These enzymes are predominantly found in the liver, with CYP1A1 also being highly inducible in extrahepatic tissues like the lungs upon exposure to xenobiotics. researchgate.net They are known to metabolize a wide range of planar aromatic compounds. Studies on other PAHs show that CYP1A1 and CYP1A2 are key players in their oxidation. longdom.org

CYP1B1: This isoform is expressed mainly in extrahepatic tissues, including hormone-responsive tissues like the breast and prostate, and is often overexpressed in tumors. taylorandfrancis.comupol.cz CYP1B1 is known to be involved in the metabolic activation of many environmental procarcinogens. upol.cz Its involvement in the metabolism of endogenous compounds like steroids and its overexpression in cancer cells make it a significant focus in toxicology research. taylorandfrancis.com

While direct studies on this compound are limited, research on its analogue benz[j]aceanthrylene shows that liver S9 fractions (which are rich in CYP enzymes) from rats induced with Aroclor-1254 (a potent inducer of CYP1A1 and CYP1A2) effectively metabolize the compound. nih.gov This strongly suggests that CYP1 family enzymes are critical for the metabolic processing of this compound.

Formation of Dihydrodiols and Hydroxylated Metabolites (e.g., this compound-1,2-dihydrodiol, this compound-3,4-dihydrodiol, this compound-5,6-dihydrodiol)

Following the initial epoxidation by CYP enzymes, the resulting unstable epoxide is typically hydrolyzed by the enzyme epoxide hydrolase to form a trans-dihydrodiol. The specific dihydrodiols formed depend on the initial site of oxidation. While detailed metabolic profiles for this compound are not as extensively documented as for its isomers, the formation of several dihydrodiols is theoretically possible.

The table below lists potential dihydrodiol metabolites of this compound based on its structure and knowledge from related compounds.

Metabolite NamePosition of DihydroxylationCorresponding Region
This compound-1,2-dihydrodiol1,2-Cyclopenta-ring
This compound-3,4-dihydrodiol3,4-Bay-region
This compound-5,6-dihydrodiol5,6-K-region

Studies on the analogue benz[j]aceanthrylene have shown that the major metabolite formed by induced rat liver S9 preparations was trans-B[j]A-1,2-dihydrodiol, which originates from the cyclopenta-ring. nih.gov In contrast, for benz[l]aceanthrylene, the major metabolite was the K-region dihydrodiol (B[l]A-7,8-dihydrodiol). nih.gov For the parent compound benz[a]anthracene, the principal metabolic dihydrodiols formed by rat liver microsomes were the trans-5,6- and trans-8,9-dihydrodiols, with the 1,2- and 3,4-dihydrodiols being minor products. nih.gov This highlights how isomeric differences can significantly alter the primary site of metabolic attack.

K-Region and Bay-Region Metabolism in Analogues

The metabolism of PAHs is often discussed in the context of the "bay-region theory," which posits that diol epoxides formed in the bay region are the ultimate carcinogenic metabolites of many PAHs. nih.gov

In studies with the analogue benz[a]anthracene, the high tumorigenicity of its 3,4-dihydrodiol provides strong support for the bay-region theory. nih.gov This dihydrodiol is a proximate carcinogen that is further metabolized to a highly reactive 3,4-diol-1,2-epoxide in the bay region. nih.gov

For benz[j]aceanthrylene, metabolism at the K-region or the proximal-bay region was found to be a minor pathway compared to cyclopenta-ring oxidation in induced rat liver S9 preparations. nih.gov However, studies investigating the biological activity of its synthetic bay-region metabolites, such as trans-9,10-dihydroxy-9,10-dihydrobenz[j]aceanthrylene, found that the resulting diol epoxide was a potent mutagen, supporting the idea that bay-region activation is a viable, albeit potentially less primary, pathway for this cyclopenta-fused PAH. nih.gov

Cyclopenta-Ring Epoxidation as a Primary Metabolic Activation Pathway

A distinguishing feature of aceanthrylenes is the metabolic activation at the fused five-membered cyclopenta ring. For benz[j]aceanthrylene, epoxidation at the C1-C2 double bond of the cyclopenta ring is a major metabolic activation pathway. nih.govnih.gov The major metabolite formed in incubations with induced rat liver S9 was trans-B[j]A-1,2-dihydrodiol, accounting for 58-60% of the total metabolites. nih.gov

This initial epoxidation leads to the formation of this compound-1,2-oxide, which can then be hydrolyzed to the corresponding 1,2-dihydrodiol. The identification of numerous metabolites derived from the 1,2-dihydrodiol in studies of benz[j]aceanthrylene supports the importance of this pathway. nih.gov This activation route is distinct from the classical K-region and bay-region pathways and represents a critical metabolic fate for cyclopenta-fused PAHs.

Phase I and Phase II Enzyme Systems in this compound Biotransformation

Phase I Metabolism: This phase involves the introduction or exposure of functional groups (like -OH) on the parent compound, primarily through oxidation, reduction, or hydrolysis. For this compound, this phase is dominated by the oxidative actions of Cytochrome P450 enzymes, which generate epoxides and phenols. mdpi.commdpi.com These reactions increase the reactivity of the molecule and are the primary steps leading to the formation of the dihydrodiol and hydroxylated metabolites discussed previously.

Phase II Metabolism: In this phase, the functional groups added during Phase I are conjugated with endogenous, water-soluble molecules. This process, catalyzed by transferase enzymes, significantly increases the hydrophilicity of the metabolites, detoxifies reactive intermediates, and facilitates their excretion from the body. Key Phase II reactions include:

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Conjugation with a sulfonate group, catalyzed by sulfotransferases (SULTs).

Glutathione (B108866) Conjugation: Conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).

Studies on the biotransformation of benz[j]aceanthrylene in isolated rat hepatocytes have identified numerous Phase II metabolites, including sulfate (B86663) and glucuronide conjugates of the dihydrodiols and phenols. nih.gov For instance, metabolites such as B[j]A-1,2-dihydrodiol-10-O-glucuronide and B[j]A-10-sulfate were characterized, indicating that both glucuronidation and sulfation are major pathways. nih.gov Sulfation, in particular, was noted to play a very important role in converting hydroxylated metabolites of this analogue into more easily excretable products. nih.gov

The interplay between Phase I and Phase II enzymes determines the balance between metabolic activation and detoxification.

Formation of Reactive Intermediates from this compound Metabolism

Metabolic activation is a critical process that converts chemically stable PAHs into reactive intermediates capable of interacting with cellular macromolecules. For this compound, this process involves enzymatic reactions that lead to the formation of highly reactive species such as carbocations, free radicals, and reactive oxygen species.

The metabolic activation of many PAHs, including isomers of this compound, often proceeds through the "diol epoxide" pathway. researchgate.netresearchgate.net This multi-step process is a major route to the formation of ultimate carcinogens. While direct studies on this compound are limited, the mechanism can be inferred from its isomers, such as benz[j]aceanthrylene, and other well-studied PAHs like benzo[a]pyrene (B130552). researchgate.netnih.gov

The process begins with the enzymatic oxidation of the parent PAH by cytochrome P450 monooxygenases to form an arene oxide. researchgate.net This epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. researchgate.net Subsequent epoxidation of the dihydrodiol by cytochrome P450 enzymes generates a diol epoxide. researchgate.net

This diol epoxide is a highly reactive intermediate. The strained three-membered epoxide ring can undergo heterolytic cleavage of a C-O bond, a process that is often acid-catalyzed. masterorganicchemistry.comlibretexts.org This ring-opening results in the formation of a highly electrophilic carbocation. khanacademy.org The stability and reactivity of this carbocation are influenced by the electronic properties of the aromatic system. For PAHs with a "bay region," the carbocation formed from the bay-region diol epoxide is particularly stable and, consequently, highly reactive towards cellular nucleophiles like DNA and proteins. researchgate.net In the case of benz[j]aceanthrylene, metabolic activation has been shown to proceed through both a bay-region diol-epoxide route and a cyclopenta-ring oxide route. nih.gov

Table 1: Key Steps in the Diol Epoxide Pathway Leading to Carbocation Formation

StepReactionEnzyme(s) InvolvedIntermediate/Product
1OxidationCytochrome P450Arene Oxide
2HydrolysisEpoxide Hydrolasetrans-Dihydrodiol
3EpoxidationCytochrome P450Diol Epoxide
4Ring Opening(Acid-catalyzed)Carbocation

In addition to the generation of carbocations via the diol epoxide pathway, the metabolism of PAHs can also lead to the formation of free radicals. One proposed mechanism involves the one-electron oxidation of the parent PAH, catalyzed by enzymes such as cytochrome P450, to form a radical cation. This radical cation can then react with cellular nucleophiles.

Another pathway involves the metabolic formation of phenols, which can be further oxidized to quinones. The redox cycling of these quinones can generate semiquinone radicals. While specific studies on free radical formation from this compound are not extensively documented, research on related PAHs indicates that this is a plausible activation pathway. For instance, studies on other PAHs have shown that this pathway can contribute significantly to their genotoxicity, sometimes on par with the diol-epoxide pathway. researchgate.net

The metabolic and photochemical processes involving this compound can lead to the production of reactive oxygen species (ROS). ROS are highly reactive molecules containing oxygen, such as singlet oxygen (¹O₂), superoxide (B77818) anion (O₂⁻), and hydroxyl radicals (•OH). mdpi.com

One significant mechanism for ROS generation is through the photosensitization properties of PAHs. mdpi.com Upon absorption of light, particularly UVA radiation, a PAH molecule can be excited to a short-lived singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This excited triplet-state PAH can transfer its energy to molecular oxygen (in its triplet ground state, ³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). mdpi.com This is known as a Type II photochemical reaction. mdpi.com

Alternatively, the excited PAH can engage in a Type I reaction, where it transfers an electron to or from another molecule, leading to the formation of radical ions. The PAH radical cation can react with water to produce a hydroxyl radical, or the electron can be transferred to molecular oxygen to form the superoxide anion. mdpi.com

Research on related compounds like benz[a]anthracene has demonstrated that UVA photoirradiation induces the generation of singlet oxygen, which in turn can cause lipid peroxidation. mdpi.com This suggests that this compound, as a derivative of benz[a]anthracene, likely participates in similar ROS-generating pathways upon exposure to light. mdpi.com

Table 2: Types of Reactive Oxygen Species and Their Generation Mechanisms

Reactive Oxygen Species (ROS)FormulaGeneration Mechanism
Singlet Oxygen¹O₂Energy transfer from an excited triplet-state photosensitizer (e.g., PAH) to molecular oxygen (Type II reaction). mdpi.commdpi.com
Superoxide AnionO₂⁻Electron transfer from an excited photosensitizer to molecular oxygen (Type I reaction). mdpi.com
Hydroxyl Radical•OHCan be formed from the reaction of PAH radical cations with water.

Photochemical Transformations and Photoproduct Formation of this compound

Upon absorption of light, this compound can undergo various photochemical transformations, leading to the formation of different photoproducts. The initial step in these transformations is the excitation of the molecule to a higher electronic state. rsc.org

As discussed in the context of ROS generation, the absorption of light can promote this compound to an excited singlet state, which can then convert to an excited triplet state. mdpi.comrsc.org The fate of this excited molecule depends on its environment and the presence of other reactive species.

In the presence of oxygen, the primary photochemical process is often the generation of singlet oxygen. mdpi.com The singlet oxygen can then react with the parent this compound molecule itself, leading to the formation of endoperoxides or other oxygenated derivatives. These reactions can alter the biological activity and toxicity of the compound.

Flash photolysis studies on structurally similar compounds, such as benz[de]anthracen-7-ones, have identified the lowest triplet excited states as key transient species following light absorption. rsc.org The quenching of these triplet states by oxygen is a fundamental process in the photosensitized generation of ROS. rsc.org While specific photoproducts of this compound have not been exhaustively characterized in the available literature, it is plausible that they include various oxygenated derivatives, similar to those observed for other PAHs subjected to photoirradiation.

Computational and Theoretical Chemistry Investigations of Benz E Aceanthrylene

Electronic Structure Analysis of Benz(e)aceanthrylene

The electronic structure of polycyclic aromatic hydrocarbons is fundamental to understanding their reactivity, stability, and spectroscopic properties. For this compound, a detailed analysis of its electronic configuration provides insights into its aromaticity and the nature of its frontier molecular orbitals.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic transitions and reactivity of a molecule. In PAHs, the HOMO is typically a π-orbital, and the LUMO is a π*-orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the exact energies of the HOMO and LUMO and the resulting gap would require specific quantum chemical calculations.

Table 1: Anticipated Electronic Properties of this compound

PropertyExpected Characteristics
Aromaticity Non-uniform distribution of aromaticity across the rings. Benzene (B151609) rings are expected to be more aromatic than the cyclopentadienyl-fused portion.
HOMO A π-type molecular orbital with significant electron density delocalized over the polycyclic system.
LUMO A π*-type molecular orbital, representing the lowest energy unoccupied level for an electron.
HOMO-LUMO Gap The energy difference would dictate its electronic absorption properties and relative reactivity compared to other PAHs. Specific values require computational calculation.

Molecular Geometry and Conformational Studies

The three-dimensional structure of this compound is a critical factor influencing its physical and biological properties. The fusion of the five-membered ring to the benz[a]anthracene core introduces steric strain that can lead to deviations from planarity.

Planarity and Non-Planarity Considerations

While many smaller PAHs are planar, the introduction of a five-membered ring and the presence of a "bay region" in this compound suggest that the molecule may not be perfectly flat. online-medical-dictionary.org The bay region, a concave area formed by three benzene rings, can lead to steric hindrance between hydrogen atoms, causing out-of-plane distortions to relieve this strain. researchgate.net Such non-planar conformations have been observed in other bay-region containing PAHs. researchgate.net The degree of non-planarity in this compound would need to be determined through geometry optimization calculations using methods like Density Functional Theory (DFT).

Potential Energy Surface Mapping for Ring Bending

A detailed understanding of the conformational flexibility of this compound can be achieved by mapping its potential energy surface (PES). A PES scan would involve systematically changing specific dihedral angles, particularly those associated with the five-membered ring and the bay region, and calculating the corresponding energy. This computational technique would reveal the energy barriers between different conformations and identify the most stable, low-energy structures. Such studies are crucial for understanding the dynamic behavior of the molecule. However, specific PES mapping studies for the ring bending in this compound are not currently available in published literature.

Quantum Chemical Calculations Applied to this compound

Quantum chemical calculations are indispensable tools for investigating the properties of molecules like this compound, for which experimental data may be scarce.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: To determine the most stable three-dimensional structure, including bond lengths, bond angles, and the degree of planarity.

Calculate electronic properties: To determine the energies of the HOMO and LUMO, the HOMO-LUMO gap, and to visualize the distribution of these orbitals.

Predict spectroscopic properties: To calculate infrared (IR) and Raman spectra, which are dependent on the vibrational modes of the molecule.

While specific DFT studies on this compound are not prominent in the literature, the methodology is well-suited for such investigations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the energies of electronic excited states and the probabilities of transitions between the ground and excited states. This information is directly related to the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. For a complex PAH like this compound, TD-DFT could help to assign the observed absorption bands to specific electronic transitions (e.g., π → π* transitions). As with DFT, dedicated TD-DFT studies on this compound are not widely reported.

Table 2: Application of Quantum Chemical Methods to this compound

MethodApplicationExpected Insights
DFT Geometry optimization, calculation of electronic properties (HOMO, LUMO, electrostatic potential), and vibrational frequency analysis.Provides the most stable 3D structure, insight into reactivity and aromaticity, and a theoretical vibrational spectrum.
TD-DFT Calculation of electronic excitation energies and oscillator strengths.Predicts the UV-Vis absorption spectrum and helps to understand the nature of the electronic transitions.

Structure-Reactivity and Structure-Activity Relationship (SAR) Modeling for this compound and its Analogues

The investigation into the carcinogenic properties of polycyclic aromatic hydrocarbons (PAHs) like this compound has heavily relied on establishing relationships between their molecular structure and biological activity. Computational and theoretical chemistry provides powerful tools to probe these structure-activity relationships (SAR) and to develop quantitative structure-activity relationship (QSAR) models. These models aim to predict the carcinogenic potential of untested chemicals based on their molecular features, thereby reducing the need for extensive and time-consuming animal testing.

Theoretical Framework for Reactivity

The carcinogenicity of many PAHs is linked to their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate cancer. For cyclopenta-fused PAHs, such as this compound and its isomers, two primary metabolic activation pathways are considered: the "bay-region" diol-epoxide route and the oxidation of the cyclopenta-ring.

The "bay-region" theory posits that the formation of a diol epoxide in a sterically hindered "bay" of the molecule is a critical step in the activation of many PAHs. The resulting carbocation from the opening of this epoxide is highly reactive and can readily form covalent bonds with biological macromolecules like DNA.

Computational Studies on Reactivity of Benzaceanthrylene Isomers

Computational studies have been instrumental in evaluating the relative reactivity of potential carcinogenic intermediates of this compound and its analogues. One key approach involves calculating the delocalization energies of carbocations formed from various epoxide intermediates. A higher delocalization energy suggests a more stable carbocation, which implies a more facile formation and potentially higher reactivity of the parent epoxide.

A significant study calculated the delocalization energies for carbocations that would be formed from epoxide intermediates of several benzaceanthrylene isomers. nih.gov The findings from this research indicated that for most of these isomers, the opening of an epoxide on the five-membered cyclopenta-ring leads to the most stabilized carbocation. nih.gov This suggests that for these compounds, metabolic activation via the cyclopenta-ring may be a more favorable pathway than the classic bay-region route.

However, a notable exception to this trend is Benz[l]aceanthrylene. For this isomer, steric crowding in the bay-region influences its reactivity. nih.gov The calculations showed that the ease of epoxide ring opening is comparable for both the bay-region epoxide and the epoxide on the cyclopenta-ring. nih.gov This dual potential for activation could contribute to its biological activity.

Correlation with Experimental Biological Activity

The predictions from these computational models can be correlated with experimental data on the biological activity of these compounds. For instance, studies on the tumor-initiating activity in SENCAR mice provide a valuable benchmark for the carcinogenic potential of this compound and its analogues. nih.gov

In one such study, Benz[l]aceanthrylene was found to be a highly potent tumor initiator, approximately four times more active than the well-known carcinogen Benzo[a]pyrene (B130552). nih.gov In contrast, this compound exhibited an activity level roughly equivalent to that of Benzo[a]pyrene. nih.gov

Further genotoxicity studies on Benz[l]aceanthrylene have shown it to be both mutagenic and clastogenic, capable of inducing mutations and chromosome aberrations. nih.gov When compared to Benzo[a]pyrene, Benz[l]aceanthrylene was found to be more cytotoxic and induced a more significant increase in sister chromatid exchange frequency in mouse lymphoma cells. nih.gov

The combination of computational predictions and experimental findings allows for the development of a more comprehensive SAR. The high calculated reactivity of the Benz[l]aceanthrylene intermediates, through both the cyclopenta-ring and bay-region pathways, is consistent with its observed high carcinogenic and genotoxic activity.

Below is a data table summarizing the relationship between the calculated reactivity of intermediates and the observed tumor-initiating activity for this compound and its potent analogue, Benz[l]aceanthrylene.

CompoundPredominant Reactive Intermediate Pathway (based on delocalization energy)Relative Tumor-Initiating Activity (vs. Benzo[a]pyrene)
This compound Cyclopenta-ring epoxideApproximately equivalent
Benz[l]aceanthrylene Comparable reactivity for bay-region and cyclopenta-ring epoxidesApproximately 4 times more active

This integrated approach, combining theoretical calculations with experimental biological data, is crucial for understanding the mechanisms of carcinogenesis for this class of compounds and for predicting the potential hazards of related, untested PAHs.

Biological Activity and Toxicological Mechanisms of Benz E Aceanthrylene

Carcinogenic Potential and Tumorigenesis Studies of Benz(e)aceanthrylene

The capacity of this compound to induce tumors has been evaluated in several biological systems. These studies are crucial for assessing its potential risk as a carcinogen.

In a key study utilizing both male and female SENCAR mice, a strain known for its sensitivity in skin carcinogenesis assays, this compound was evaluated for its ability to initiate tumor formation. nih.govepa.gov The study involved a single topical application of the compound, followed by promotion with twice-weekly applications of 12-O-tetradecanoylphorbol-13-acetate (TPA). epa.gov Results demonstrated that this compound induced the formation of skin papillomas. nih.gov After 30 weeks of promotion, a significant tumor incidence was observed in mice treated with this compound, indicating its activity as a skin tumor initiator. epa.gov

Tumor Incidence in SENCAR Mice after 30 Weeks of Promotion

Treatment Group Gender Tumor Incidence (%)
This compound Male 89%

While specific studies detailing the activity of this compound in mammalian cell transformation assays using cell lines such as C3H10T1/2CL8 were not identified in the performed search, related cyclopenta-fused PAHs have been shown to be strong inducers of morphological transforming activity in these mouse embryo fibroblasts. researchgate.net

To contextualize its carcinogenic potential, the tumor-initiating activity of this compound was directly compared to that of Benzo[a]pyrene (B130552) (B[a]P), a well-characterized and potent carcinogenic PAH. nih.govepa.gov In the SENCAR mouse skin initiation-promotion model, the activity of this compound as a tumor initiator was found to be approximately equivalent to that of Benzo[a]pyrene. nih.govepa.gov This comparison establishes this compound as a potent carcinogen in this experimental model, with a level of activity comparable to a benchmark PAH. nih.gov

Mutagenic Activity and Genotoxicity of this compound

The genotoxicity of a compound, its ability to damage genetic material, is a critical aspect of its toxicological profile and is often linked to its carcinogenic potential. This compound has been reported to be an active mutagen in both bacterial and mammalian cell gene assays. nih.gov

This compound has been reported to be an active bacterial cell mutagen. nih.gov The Salmonella typhimurium Ames test is a widely used assay to assess the mutagenic properties of chemical substances. It utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine. A positive test result is indicated by the chemical causing a mutation that restores the gene function, allowing the bacteria to grow on a histidine-deficient medium. While this compound is noted to be a bacterial mutagen, specific data from Ames tests were not available in the search results. nih.gov For context, related cyclopenta-fused PAHs have been shown to be frame-shift mutagens that require metabolic activation to exert their mutagenic effects in the Ames test system. nih.gov

In addition to its activity in bacterial systems, this compound has been reported as a mammalian cell gene mutagen. nih.gov Assays using cell lines like the Chinese hamster V79 cells are employed to evaluate a chemical's ability to induce mutations in mammalian genes. These cells are useful for mutagenesis studies due to their rapid growth rate and stable karyotype. Specific experimental results detailing the mutagenic activity of this compound in Chinese hamster V79 cells were not located in the performed search.

Direct-Acting Mutagenicity of this compound Cyclopenta Oxides

Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), such as this compound, are noted for their genotoxic potential, which is often greater than their parent PAHs without the five-membered ring. uu.nl A primary activation mechanism for these compounds is the epoxidation of the cyclopenta ring, leading to the formation of cyclopenta oxides. nih.gov These oxides are significant as they can exhibit direct-acting mutagenicity, meaning they can induce mutations without the need for further metabolic activation by enzymes. nih.govnih.gov

Research into the cyclopenta-fused isomers of benz(a)anthracene, including this compound, has demonstrated their activity as gene mutagens in both Salmonella typhimurium and Chinese hamster V79 cells. aacrjournals.org Synthetic this compound-5,6-oxide, the cyclopenta epoxide of this compound, has been shown to be a direct-acting mutagen in the Ames test using Salmonella typhimurium strain TA98. nih.gov These oxides are typically active without the addition of an S9 protein mix (a source of metabolic enzymes), and the addition of S9 often decreases their mutagenicity. nih.gov This characteristic suggests that the cyclopenta oxides are ultimate mutagens and major contributors to the genotoxic activity of the parent compounds. uu.nlnih.gov

Mutagenicity of this compound Cyclopenta Oxide
CompoundTest SystemMetabolic ActivationMutagenic ActivityReference
This compound-5,6-oxideSalmonella typhimurium TA98Without S9Active (170-320 His+ revertants per nanomole) nih.gov
This compoundSalmonella typhimuriumWith S9Significantly mutagenic aacrjournals.org
Benz(l)aceanthrylene-1,2-oxideS. typhimurium & Chinese hamster V79 cellsWithout S9Direct-acting mutagen aacrjournals.org

Induction of DNA Damage and DNA Strand Breaks

Exposure to this compound and its metabolites can lead to significant DNA damage. The covalent binding of its reactive intermediates to DNA is a primary mechanism of this damage. scispace.com Studies on the closely related isomer, benz[j]aceanthrylene (B[j]A), have shown that it is a potent inducer of DNA damage. nih.govsigmaaldrich.com In comparative studies using HepG2 cells, equimolar exposure to B[j]A resulted in significantly more DNA damage than benzo[a]pyrene (B[a]P), a well-characterized carcinogen. nih.govsigmaaldrich.com

The damage inflicted by these compounds includes the formation of DNA adducts and the induction of DNA strand breaks. nih.gov While some polycyclic hydrocarbons induce little in the way of single-strand breaks, their capacity to form bulky adducts can trigger complex cellular DNA damage responses. nih.gov For instance, B[j]A exposure leads to the activation of DNA damage response proteins such as γH2AX and pChk1, indicating the presence of DNA lesions, potentially including double-strand breaks. nih.gov The potency of B[j]A in inducing these markers was found to be substantially higher than that of B[a]P. nih.gov

DNA Adduct Formation by this compound Metabolites

Covalent Binding of Reactive Metabolites to DNA

The carcinogenicity of many PAHs is initiated by their metabolic activation to reactive intermediates that can bind covalently to cellular macromolecules, most notably DNA. scispace.comnih.gov For cyclopenta-fused PAHs like aceanthrylene (B1216281) and its benz-isomers, metabolism occurs on the cyclopenta ring, forming arene oxides that are highly reactive. aacrjournals.orgnih.gov These electrophilic metabolites can attack nucleophilic sites on DNA bases, resulting in the formation of stable covalent adducts. scispace.com

The formation of these adducts is a critical step in chemical carcinogenesis. nih.gov Studies with aceanthrylene, a structural component of this compound, demonstrated that it is metabolized by C3H10T1/2 mouse embryo fibroblasts to intermediates that form DNA adducts. nih.gov The level of adduction can be significant; for example, a 24-hour incubation with aceanthrylene resulted in 2.18 pmoles of adducts per milligram of DNA. nih.gov These adducts can be persistent, and in some cellular models, they are not efficiently repaired, which can lead to mutations during DNA replication. nih.gov

Identification of Specific DNA Adduct Structures and Precursors

The primary reactive metabolites, or precursors, for DNA adduct formation by this compound are believed to be the cyclopenta-ring oxides, such as this compound-5,6-oxide. nih.govaacrjournals.org Research on the related compound aceanthrylene (ACE) in C3H10T1/2 cells has successfully identified the specific adducts formed. nih.gov Following metabolic activation, ACE forms four major adducts, all of which were identified as adducts between the ACE-1,2-oxide and the 2'-deoxyguanosine (B1662781) base in DNA. nih.gov

For the isomer benz(j)aceanthrylene, metabolic studies suggest two potential routes of activation: the formation of a cyclopenta-ring arene oxide (B(j)A-1,2-oxide) and the formation of a bay-region diol-epoxide (9,10-dihydro-9,10-dihydroxy-B(j)A-7,8-oxide). researchgate.net Both of these reactive intermediates are considered putative precursors for the DNA adducts observed. researchgate.net

DNA Adducts as Biomarkers of Carcinogen Exposure

Because DNA adducts are a direct result of a chemical carcinogen binding to genetic material, their detection in human tissues can serve as a powerful biomarker of exposure. nih.govpsu.edu These adducts provide an integrated measure of the carcinogen's absorption, metabolic activation, and delivery to the target site. nih.gov The quantification of DNA adducts has been achieved for a wide variety of carcinogens, including PAHs, using highly sensitive techniques. nih.gov

Monitoring for PAH-DNA adducts in accessible tissues like white blood cells or buccal cells allows for the assessment of occupational or environmental exposure in human populations. nih.govpsu.edu Higher levels of adducts have been consistently found in individuals with known exposures, such as smokers or certain industrial workers, compared to non-exposed individuals. nih.gov While the presence of adducts demonstrates a biologically effective dose, prospective studies have also linked elevated adduct levels to a higher subsequent risk of developing cancer, solidifying their role as valuable biomarkers in molecular epidemiology. nih.govnih.gov

Metabolic Detoxification and Conjugation Pathways

Following the initial metabolic activation of xenobiotics such as this compound, a critical series of detoxification processes known as Phase II metabolism occurs. These pathways involve the conjugation of the metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion from the body. The primary conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation.

Glucuronidation of this compound Metabolites

Detailed experimental studies focusing specifically on the glucuronidation of this compound metabolites are not extensively available in the current scientific literature. Generally, for polycyclic aromatic hydrocarbons (PAHs), hydroxylated metabolites are substrates for UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid to the metabolite. This process results in the formation of glucuronide conjugates that are more readily excreted in bile and urine. However, specific data identifying the particular glucuronide conjugates of this compound are not well-documented.

Table 1: Glucuronidation of this compound Metabolites

Metabolite Conjugate Formed Enzyme Involved Research Findings
Data not available Data not available Data not available Specific research on the glucuronidation of this compound metabolites is not currently available.

Sulfation of this compound Metabolites

Sulfation is another key Phase II detoxification pathway where sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated PAH metabolites. This reaction also enhances the water solubility and excretion of the metabolites. While sulfation is a recognized metabolic route for many PAHs, specific research detailing the sulfation of this compound metabolites and identifying the resulting sulfate (B86663) conjugates is limited in publicly accessible scientific studies. For the closely related compound benz[j]aceanthrylene, sulfation has been noted as an important pathway for the conversion of its hydroxylated metabolites into more polar and excretable products. nih.gov

Table 2: Sulfation of this compound Metabolites

Metabolite Conjugate Formed Enzyme Involved Research Findings
Data not available Data not available Data not available Specific studies on the sulfation of this compound metabolites have not been identified.

Glutathione Conjugation

Table 3: Glutathione Conjugation of this compound Metabolites

Metabolite Conjugate Formed Enzyme Involved Research Findings
Data not available Data not available Data not available Direct experimental evidence for the glutathione conjugation of this compound metabolites is not well-documented in scientific literature.

Interactions of this compound with Cellular Macromolecules and Signaling Pathways

The biological effects of this compound and its metabolites are mediated through their interactions with various cellular receptors and signaling pathways. These interactions can disrupt normal cellular functions and contribute to toxic outcomes. Key receptors involved in the response to PAHs include the Aryl Hydrocarbon Receptor (AhR) and the Estrogen Receptor (ER).

Binding to Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs. Upon binding of a ligand, the AhR translocates to the nucleus and induces the expression of a battery of genes, including those encoding for cytochrome P450 enzymes involved in PAH metabolism. While this compound is a polycyclic aromatic hydrocarbon and is expected to interact with the AhR, specific studies quantifying its binding affinity to the AhR are not extensively reported.

Table 4: Interaction of this compound with Aryl Hydrocarbon Receptor (AhR)

Ligand Receptor Binding Affinity (Kd) Research Findings
This compound AhR Data not available Quantitative data on the binding affinity of this compound to the AhR is not readily available in the scientific literature.

Modulation of Estrogen Receptor (ER) Activity by Hydroxylated Metabolites

Hydroxylated metabolites of some PAHs have been shown to possess estrogenic or anti-estrogenic activity through their interaction with estrogen receptors (ERα and ERβ). This interaction can interfere with endocrine signaling pathways. However, there is a lack of specific research investigating the estrogenic or anti-estrogenic effects of hydroxylated metabolites of this compound and their ability to modulate ER activity.

Table 5: Modulation of Estrogen Receptor (ER) Activity by Hydroxylated this compound Metabolites

Hydroxylated Metabolite Receptor Type of Activity (Agonist/Antagonist) Research Findings
Data not available ERα / ERβ Data not available Specific studies on the interaction of hydroxylated this compound metabolites with estrogen receptors have not been identified.

Induction of DNA Damage Response Proteins (e.g., γH2AX, pChk1, p53, pp53, p21)

Exposure to certain polycyclic aromatic hydrocarbons (PAHs), including the cyclopenta-fused PAH Benz(j)aceanthrylene, a structural isomer of this compound, has been shown to activate the DNA damage response signaling pathway. sigmaaldrich.comnih.govki.sesigmaaldrich.com This activation is a cellular mechanism to sense and repair DNA lesions, thereby maintaining genomic integrity. Key proteins involved in this response are induced upon exposure, indicating the genotoxic potential of these compounds.

In a comparative study using human-derived hepatocellular carcinoma (HepG2) cells, the effects of Benz(j)aceanthrylene on the induction of several DNA damage response proteins were evaluated against those of Benzo[a]pyrene (B[a]P), a well-characterized PAH. sigmaaldrich.comnih.govki.sesigmaaldrich.com The results demonstrated that Benz(j)aceanthrylene is a potent inducer of this pathway. sigmaaldrich.comnih.govki.sesigmaaldrich.com

Specifically, treatment with Benz(j)aceanthrylene led to elevated levels of the phosphorylated histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks. sigmaaldrich.comnih.govki.sesigmaaldrich.com Concurrently, there was an increase in the phosphorylation of Checkpoint Kinase 1 (pChk1), a crucial transducer kinase in the DNA damage response. sigmaaldrich.comnih.govki.sesigmaaldrich.com

Furthermore, the tumor suppressor protein p53 and its phosphorylated form (pp53) were also found to be upregulated following exposure to Benz(j)aceanthrylene. sigmaaldrich.comnih.govki.sesigmaaldrich.com The activation of p53 can trigger cell cycle arrest to allow for DNA repair or, in cases of severe damage, induce apoptosis. A downstream target of p53, the cyclin-dependent kinase inhibitor p21, was also induced, further supporting the activation of the p53 pathway. sigmaaldrich.comnih.govki.sesigmaaldrich.com

The study highlighted that Benz(j)aceanthrylene exhibited a greater potency in inducing these DNA damage response proteins compared to equimolar concentrations of B[a]P. sigmaaldrich.comnih.govki.sesigmaaldrich.com Based on the dose-response for the induction of pChk1 and γH2AX, the potency of Benz(j)aceanthrylene was determined to be significantly higher than that of B[a]P. sigmaaldrich.comnih.govki.sesigmaaldrich.com

ProteinFunction in DNA Damage ResponseObservation upon Benz(j)aceanthrylene Exposure
γH2AXMarker for DNA double-strand breaksIncreased levels observed sigmaaldrich.comnih.govki.sesigmaaldrich.com
pChk1Transducer kinase in DNA damage signalingIncreased levels observed sigmaaldrich.comnih.govki.sesigmaaldrich.com
p53Tumor suppressor, transcription factorIncreased levels observed sigmaaldrich.comnih.govki.sesigmaaldrich.com
pp53Activated form of p53Increased levels observed sigmaaldrich.comnih.govki.sesigmaaldrich.com
p21Cyclin-dependent kinase inhibitor, downstream of p53Increased levels observed sigmaaldrich.comnih.govki.sesigmaaldrich.com

Alteration of Gene Expression Profiles

The interaction of this compound and its congeners with cellular systems can lead to significant alterations in gene expression profiles. While comprehensive microarray or RNA sequencing data for this compound is not extensively detailed in the available literature, studies on closely related PAHs indicate that these compounds can modulate the expression of genes involved in xenobiotic metabolism, cellular stress responses, and carcinogenesis.

A primary mechanism by which PAHs, such as the related compound Benz[a]anthracene, alter gene expression is through the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway. medigraphic.com Upon binding to the AHR, these compounds can lead to the upregulation of a battery of genes, most notably those encoding for Cytochrome P450 (CYP) enzymes. medigraphic.com

The induction of specific CYP genes, such as CYP1A1, CYP1A2, and CYP1B1, is a well-documented consequence of exposure to various PAHs. medigraphic.com These enzymes are involved in the metabolic activation of PAHs, a process that can lead to the formation of reactive metabolites capable of binding to DNA and inducing mutations.

The genotoxic effects of this compound and its isomers, such as the formation of DNA adducts, are indicative of metabolic activation, a process intrinsically linked to altered gene expression of metabolic enzymes. nih.govnih.gov For instance, the mutagenic activity of Benz(l)aceanthrylene has been confirmed through the induction of mutations at the TK locus in mouse lymphoma cells, a process that is dependent on metabolic activation. nih.gov

While a complete profile of gene expression changes is not available, the known biological activities of this compound and related compounds strongly suggest a modulation of genes involved in several key cellular processes.

Gene/Gene FamilyFunctionReported Alteration by Related PAHs
CYP1A1Xenobiotic metabolism (Phase I enzyme)Upregulation medigraphic.com
CYP1A2Xenobiotic metabolism (Phase I enzyme)Upregulation medigraphic.com
CYP1B1Xenobiotic metabolism (Phase I enzyme)Upregulation medigraphic.com
Ki-rasSignal transduction (oncogene)Mutations induced by Benz(j)aceanthrylene in lung tumors nih.gov

Environmental Occurrence and Advanced Analytical Methodologies for Benz E Aceanthrylene

Sources and Environmental Distribution of Benz(e)aceanthrylene

This compound is a member of the polycyclic aromatic hydrocarbons (PAHs), a class of compounds that are not produced commercially but are formed as byproducts of the thermal decomposition and incomplete combustion of organic matter. nih.govnih.gov The formation of PAHs occurs through complex chemical reactions at high temperatures, such as in the pyrolysis of phenyl radicals. nih.gov Key mechanisms, like the hydrogen abstraction/acetylene addition (HACA) pathway, contribute to the growth of these multi-ring structures. nih.govmdpi.com Consequently, this compound is released into the environment from a wide array of anthropogenic and natural combustion sources. These include industrial processes, power generation, vehicle exhaust, and the burning of tobacco and biomass. nih.govmdpi.comnih.gov

As a higher molecular weight PAH, this compound has low vapor pressure and predominantly adsorbs to particulate matter in the atmosphere. nih.gov Its presence has been confirmed in air samples from various global locations. Research has identified and quantified Benz[j]aceanthrylene in atmospheric particulate matter in urban environments. For example, studies in Stockholm, Sweden, and Limeira, Brazil, detected the compound using advanced analytical methods. acs.orgnih.govdiva-portal.org In Stockholm, the measured concentrations ranged from 1.57 to 12.7 pg/m³, while in the more heavily polluted air of Limeira, concentrations were higher, ranging from 19.6 to 30.2 pg/m³. acs.orgnih.govdiva-portal.org These concentrations were noted to be 11 to 30 times lower than those of the well-known PAH, benzo[a]pyrene (B130552). acs.orgdiva-portal.org

Table 1: Atmospheric Concentrations of Benz[j]aceanthrylene in Urban Air Particulate Matter

LocationConcentration Range (pg/m³)Corresponding Benzo[a]pyrene (B[a]P) ComparisonSource(s)
Stockholm, Sweden1.57 - 12.711-30 times less than B[a]P acs.org, nih.gov, diva-portal.org
Limeira, Brazil19.6 - 30.211-30 times less than B[a]P acs.org, nih.gov, diva-portal.org

Resulting from its formation in combustion processes, this compound is a component of various complex environmental mixtures. Its detection in atmospheric aerosols confirms its presence in urban air, which is a primary contributor to urban dust. acs.orgnih.gov The compound has also been targeted for analysis in mainstream cigarette smoke, another complex mixture of combustion products. nih.gov Given that vehicle emissions are a major source of PAHs, this compound is an expected constituent of diesel exhaust. scispace.com Through atmospheric deposition, PAHs bound to particulate matter are distributed into the wider environment, leading to their presence in soil, sediment, and water systems. nih.gov

Advanced Analytical Techniques for Detection and Quantification of this compound

The detection and quantification of specific PAH isomers like this compound in complex environmental samples present a significant analytical challenge due to low concentrations and interference from a complex matrix. uctm.edu Chromatographic techniques coupled with mass spectrometry are essential for achieving the required selectivity and sensitivity. uctm.edunsf.gov

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of PAHs. uctm.edunih.gov This method provides high sensitivity and selectivity, which is crucial for distinguishing between isomeric compounds and overcoming matrix interferences. uctm.edu In GC-MS/MS, the gas chromatograph separates compounds based on their volatility and interaction with a capillary column. nsf.gov The separated compounds then enter a tandem mass spectrometer, which operates in modes such as Multiple Reaction Monitoring (MRM) for enhanced specificity. uctm.edu This technique has been validated for determining PAHs in diverse matrices, including tobacco and tobacco products. coresta.org In some standard methods, the isomers Benz[j]aceanthrylene and Benz[e]aceanthrylene co-elute from the gas chromatography column and are quantified together as a sum. coresta.org

The hyphenated technique of online Liquid Chromatography-Gas Chromatography-Mass Spectrometry (LC-GC/MS) provides an additional layer of separation, enhancing the analytical capability for trace-level contaminants in highly complex samples. This method was successfully employed for the identification and quantification of Benz[j]aceanthrylene in air particulate matter samples. acs.orgnih.govdiva-portal.org In this setup, the liquid chromatography system performs an initial fractionation of the sample extract. The specific fraction containing the target analyte is then transferred to the GC-MS system for separation and detection. This two-dimensional approach significantly reduces matrix effects and improves the reliability of quantification at very low levels, such as the picogram per cubic meter (pg/m³) concentrations found in ambient air. acs.orgdiva-portal.org

Multidimensional Chromatography Approaches (e.g., 2D-LC/2D-GC)

The analysis of this compound in complex environmental samples is often hindered by the presence of numerous isomeric PAHs and other interfering compounds. Multidimensional chromatography offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional methods, making it a powerful tool for the detailed characterization of such samples. chemistry-matters.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

GCxGC is a robust technique for separating complex mixtures of volatile and semi-volatile compounds like PAHs. chemistry-matters.com In this setup, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them onto the second-dimension column for a rapid, secondary separation. mdpi.com This process generates a two-dimensional chromatogram with highly structured separations, which is particularly beneficial for distinguishing between isomeric PAHs that often co-elute in single-column systems. chemistry-matters.comchromatographyonline.com

For PAH analysis, a common column combination involves a non-polar first-dimension column and a more polar second-dimension column. This "reversed phase" approach separates compounds based on boiling point in the first dimension and polarity in the second, effectively spreading the analytes across the 2D separation space. dlr.de The enhanced separation power of GCxGC can reduce the need for extensive sample pre-treatment and allows for the simultaneous monitoring of both target and non-target analytes. chemistry-matters.com

Comprehensive Two-Dimensional Liquid Chromatography (LCxLC)

Heart-Cutting Multidimensional Gas Chromatography (MDGC)

In heart-cutting MDGC, only specific, pre-selected fractions (heart-cuts) from the first column are transferred to the second column for further separation. chimia.chchromatographyonline.com This technique is ideal when only a few target analytes in a complex matrix need to be resolved from interfering compounds. For example, if this compound co-elutes with other compounds on a primary non-polar column, the specific time window containing this analyte can be "cut" and transferred to a second column with a different stationary phase to achieve separation. chimia.chresearchgate.net This targeted approach is very robust and can be automated for routine analysis of specific pollutants. nih.gov A study on the detection of the related isomer Benz[j]aceanthrylene in urban air particulate matter successfully utilized a coupled LC-GC/MS system, demonstrating the power of multidimensional techniques in separating trace analytes from a highly complex matrix. nih.gov

TechniquePrincipleTypical Application for this compoundKey AdvantageReference
Comprehensive 2D GC (GCxGC)The entire sample is subjected to two distinct GC separations using a modulator to interface the columns.Separation of isomeric PAHs in environmental samples like air, water, and soil.Greatly increased peak capacity and structured 2D chromatograms. chemistry-matters.comchromatographyonline.com
Comprehensive 2D LC (LCxLC)The entire sample is subjected to two distinct LC separations using a switching valve to interface the columns.Analysis of PAHs in complex matrices such as petroleum products or food extracts.High resolving power for non-volatile compounds. chromatographyonline.comnih.gov
Heart-Cutting 2D GC (GC-GC)Specific, targeted fractions from the first column are transferred to a second column for additional separation.Resolving this compound from specific, known co-eluting matrix interferences.Robust and targeted analysis for specific unresolved peaks. chimia.chresearchgate.net

Sample Preparation and Clean-up Strategies for Complex Matrices

The successful analysis of this compound is highly dependent on the efficiency of the sample preparation and clean-up steps, which aim to isolate the target analyte from the sample matrix and remove interfering compounds. dtu.dk The choice of method depends on the matrix type, which can range from environmental solids like soil and sediment to complex food oils and biological tissues.

Solid-Phase Extraction (SPE)

SPE is a widely used clean-up technique that separates components of a mixture based on their physical and chemical properties. For PAH analysis, various sorbents are employed to retain either the PAHs or the matrix interferences. Common stationary phases include silica (B1680970), Florisil, and C18-modified silica. For example, a multi-step SPE process using both acid- and base-modified silica cartridges followed by a Florisil column can be used to effectively remove matrix artifacts from complex samples like cigarette smoke condensate. A dual-layer SPE cartridge containing zirconia-coated silica and Florisil has also been used for the direct extraction and cleanup of PAHs from edible oils. Automation of SPE using micro-SPE (µSPE) cartridges can increase sample throughput and improve precision for the analysis of PAHs in food oils. dtu.dk

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide residue analysis in food, the QuEChERS method has been successfully adapted for the extraction of PAHs from various matrices, including soil, smoked meat, and other food products. thermofisher.comresearchgate.net The typical procedure involves an extraction step with a solvent like acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate (B86663), sodium chloride). nih.gov A subsequent clean-up step, known as dispersive SPE (d-SPE), is performed by adding a sorbent (commonly a primary secondary amine, PSA) to a portion of the extract to remove interferences like organic acids and fatty components. thermofisher.comnih.gov Modifications, such as using n-hexane-saturated acetonitrile, have been shown to enhance PAH desorption and reduce lipid interference in diverse food matrices. mdpi.com

MethodDescriptionCommon MatricesTypical Sorbents/ReagentsRecovery Ranges Reported for PAHs (%)Reference
Solid-Phase Extraction (SPE)Analytes are partitioned between a solid phase and a liquid phase to isolate them from interferences.Edible oils, water, air particulate extracts, cigarette smoke.Silica, Florisil, C18, Zirconia-based sorbents.Varies by analyte and matrix; often >70%. dtu.dk
QuEChERSA two-stage process involving solvent extraction/partitioning followed by dispersive SPE cleanup.Soil, fruits, vegetables, meat products, high-fat foods.Acetonitrile, Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18.85 - 107% (in soil); 74 - 117% (in smoked meat). thermofisher.comresearchgate.net
Gel Permeation Chromatography (GPC)Size-exclusion chromatography that separates large molecules (e.g., lipids) from smaller molecules (e.g., PAHs).High-fat and high-lipid samples (oils, fatty tissues).Bio-beads SX-3 resin with cyclohexane/ethyl acetate (B1210297) mobile phase.Generally effective but can be laborious and solvent-intensive. dtu.dk

Environmental Persistence and Transport Considerations for this compound

The environmental fate of this compound, including its persistence and transport, is governed by its physicochemical properties, particularly its low water solubility and high hydrophobicity. Like other high molecular weight PAHs, it tends to associate with particulate matter in the atmosphere and with organic matter in soil and sediment.

Partitioning Behavior

The mobility of this compound in soil and aquatic systems is limited due to its strong tendency to adsorb to organic matter. This behavior is quantified by the organic carbon-normalized soil-water partition coefficient (Koc). PAHs generally exhibit high Koc values, indicating that they are largely immobile in soil and tend to accumulate in sediments. usgs.govnm.gov Studies have shown that the partitioning of PAHs to soil organic matter is significantly stronger than for other nonpolar compounds with similar octanol-water partition coefficients (Kow), suggesting specific interactions between the planar PAH structure and aromatic components within the organic matter. dss.go.thresearchgate.net The mean Koc values for PAHs are often about twice as high in sediments compared to soils, reflecting differences in the composition of the organic matter. usgs.gov

Environmental Persistence and Degradation

This compound is resistant to degradation. In aquatic environments, photolysis can be a significant degradation pathway for PAHs, although its effectiveness decreases with water depth and turbidity. For the structurally similar compound benz[a]anthracene, the photolysis half-life in a clear, sunlit lake was estimated to be around 10 hours. nih.gov

In soil and sediment, microbial degradation is the primary breakdown process. The persistence of PAHs is highly dependent on environmental conditions and the composition of the matrix. A study on the degradation of several PAHs in different landscaping materials found that half-lives were significantly longer in materials with high organic content. For instance, the half-lives of 4- and 5-ring PAHs ranged from a few weeks in low-organic matter soils to nearly a year in high-organic matter compost. nih.gov While specific data for this compound is scarce, the behavior of compounds like chrysene (B1668918) and benzo[b]fluoranthene (B1141397) suggests that its persistence is likely substantial, especially in organic-rich environments. nih.gov

Atmospheric Transport

Due to their low vapor pressure, 5-ring PAHs like this compound exist predominantly in the particle-bound phase in the atmosphere. This association with particulate matter allows for long-range atmospheric transport from emission sources. The detection of the related isomer Benz[j]aceanthrylene in air samples from geographically distant urban centers in Sweden and Brazil confirms that these compounds are subject to atmospheric distribution. nih.gov

CompoundMolecular Weight (g/mol)Log KowLog Koc (Soil/Sediment)Environmental Fate ConsiderationsReference
Benz[a]anthracene228.295.915.73 - 6.06Subject to photolysis in water (t½ ≈ 10-50 hrs). Strong sorption to soil/sediment. nih.gov
Chrysene228.295.865.91 - 6.22Persistent in soil, especially with high organic content (t½ > 12 weeks). nih.gov
Benzo[b]fluoranthene252.316.046.30 - 6.57Persistent in soil, especially with high organic content (t½ > 12 weeks). nih.gov
This compound252.31N/AN/AExpected to have low mobility and high persistence due to its structure and molecular weight. Exists on atmospheric particulate matter. nih.gov

Conclusion and Future Research Perspectives for Benz E Aceanthrylene

Summary of Key Research Findings on Benz(e)aceanthrylene

This compound, a cyclopenta-fused derivative of benz[a]anthracene, has been the subject of research due to its classification as a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential environmental and health impacts. Studies have established that this compound is a mutagen, capable of inducing genetic mutations in both bacterial and mammalian cells. nih.govaacrjournals.org

Research has demonstrated its activity as a skin tumor initiator in mice, with a potency approximately equivalent to the well-characterized carcinogen benzo[a]pyrene (B130552). nih.gov The mechanism of its mutagenic activity is believed to involve metabolic activation, particularly through the formation of epoxides on the cyclopenta ring. oup.comoup.com Specifically, Aroclor 1254-induced rat liver microsomes have been shown to metabolize this compound into several dihydrodiols, including B(e)A-1,2-dihydrodiol, B(e)A-3,4-dihydrodiol, and B(e)A-5,6-dihydrodiol. aacrjournals.org

In mutagenicity studies using Salmonella typhimurium, this compound, along with its isomers, exhibited significant mutagenic activity, suggesting a one-step activation mechanism likely occurring on the cyclopenta-fused ring. aacrjournals.org The oxide derivative, benz[e]aceanthrylene-5,6-oxide, has been synthesized and shown to be a direct-acting mutagen in the Ames test. oup.comoup.com

Table 1: Summary of Key Research Findings for this compound

Research AreaKey FindingCitation
Mutagenicity Active gene mutagen in bacterial (Salmonella typhimurium) and mammalian (Chinese hamster V79) cells. nih.govaacrjournals.org
Carcinogenicity Evaluated as a skin tumor initiator in SENCAR mice, with activity comparable to benzo[a]pyrene. nih.gov
Metabolism Metabolized by rat liver microsomes to form B(e)A-1,2-dihydrodiol, B(e)A-3,4-dihydrodiol, and B(e)A-5,6-dihydrodiol. aacrjournals.org
Activation Mechanism Postulated to be activated via epoxidation on the cyclopenta ring, with benz[e]aceanthrylene-5,6-oxide identified as a direct-acting mutagen. oup.comoup.com

Identification of Knowledge Gaps and Emerging Research Avenues for this compound

Despite the existing research, significant knowledge gaps remain regarding this compound. The majority of current studies on polycyclic aromatic compounds have not evaluated the potential health effects of many individual PACs, including a detailed understanding of this compound. nih.gov A primary area for future research is to better understand the combined effects of exposure to multiple PACs, as humans are typically exposed to complex mixtures rather than single compounds. nih.gov

There is a need for more comprehensive in-vivo carcinogenicity studies beyond skin tumor initiation to fully characterize its carcinogenic potential. While its mutagenicity is established, further research is required to elucidate the complete metabolic pathways and the specific DNA adducts formed, which are critical for understanding its mechanism of carcinogenesis.

The National Toxicology Program (NTP) has highlighted the need for research to predict the toxicity of PAC mixtures based on the understanding of individual PACs. nih.gov This includes gathering more data on environmental mixtures containing PACs to predict the toxicity of untested mixtures. nih.gov Furthermore, a recent study identified knowledge gaps regarding the quantification of 66 out of 93 harmful and potentially harmful constituents (HPHCs) in ENDS e-liquids and 68 in their aerosols, indicating a need for further investigation into the presence of compounds like this compound in such products. acs.org

Emerging research should also focus on its environmental fate and transport. While it is known that PAHs are formed through pyrosynthetic routes, more specific data on the formation and prevalence of this compound in various environmental matrices is needed. nih.gov

Table 2: Knowledge Gaps and Future Research Directions for this compound

Knowledge GapEmerging Research Avenue
Comprehensive Carcinogenicity Profile Conduct long-term in-vivo studies to assess carcinogenicity in different organ systems.
Detailed Mechanistic Understanding Elucidate the complete metabolic pathways and identify the specific DNA adducts formed.
Toxicity of Mixtures Investigate the synergistic or antagonistic effects of this compound in combination with other PAHs.
Environmental Presence and Formation Quantify the presence of this compound in various environmental media (air, water, soil) and investigate its formation during combustion processes.
Presence in Consumer Products Analyze the presence and levels of this compound in emerging sources like e-cigarette aerosols.

Broader Implications for Environmental Health and Risk Assessment of this compound Exposure

The U.S. Environmental Protection Agency (EPA) and other regulatory bodies often use a relative potency factor (RPF) approach to assess the cumulative cancer risk of PAH mixtures, using benzo[a]pyrene as the reference compound. The data on this compound's activity is crucial for developing an accurate RPF for this compound, which is currently assigned a value in some risk assessment frameworks. illinois.eduhealth.state.mn.us

The presence of cyclopenta-fused PAHs like this compound in the environment, likely formed through pyrosynthetic processes similar to other environmental PAHs, highlights the importance of including them in environmental monitoring and risk assessment programs. nih.gov Some isomers of benzaceanthrylene have been detected in urban air particulate matter, and although their concentrations may be lower than benzo[a]pyrene, their high potency could significantly increase the estimated cancer risk. acs.orgdiva-portal.org

Therefore, a more thorough understanding of the sources, environmental concentrations, and toxicological profile of this compound is essential for developing effective risk management strategies to protect public health. This includes setting appropriate environmental quality standards and guidelines for this and other potent cyclopenta-fused PAHs.

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, ionization potentials, and binding energies. For example, discrepancies between theoretical and experimental XPS data highlight the need for relativistic corrections in heavy-atom systems .
  • Molecular Dynamics (MD) : Simulates interactions in co-crystal formations (e.g., benzene-acetylene systems) to predict stability under varying thermodynamic conditions .

Methodological Insight : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311G(d,p) for accurate electron correlation modeling.

How can researchers resolve contradictions in carcinogenicity data for this compound?

Advanced Research Question
Discrepancies arise from variations in metabolic activation pathways and experimental models. For example:

  • In vitro assays may overestimate genotoxicity due to artificial metabolic activation systems.
  • In vivo studies require careful control of dosage and exposure routes to mimic environmental conditions .

Methodological Insight : Employ orthogonal validation techniques:

Compare Ames test results with mammalian cell mutagenicity assays.

Use isotopic labeling (e.g., deuterated analogs) to track metabolic byproducts .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in fume hoods to prevent inhalation of aerosols .
  • Decontamination : Wash skin with soap/water; rinse eyes for ≥15 minutes if exposed.

Methodological Insight : Regularly calibrate air-quality monitors to detect airborne PAHs. Store compounds in amber vials under inert gas to prevent photodegradation.

What catalytic strategies improve the efficiency of acetylene trimerization for this compound synthesis?

Advanced Research Question
Recent advances include:

  • Ag(111) Surfaces : Achieve 100% selectivity for benzene via cyclotrimerization, avoiding side products like vinylacetylene .
  • Pd-Cu Alloys : Enhance reaction rates at lower temperatures but require post-synthesis purification .

Methodological Insight : Use surface-sensitive techniques (e.g., scanning tunneling microscopy) to map active catalytic sites and optimize substrate-catalyst interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.